Welcome to the BenchChem Online Store!
molecular formula C9H8O4 B157316 Methyl 3-formyl-4-hydroxybenzoate CAS No. 24589-99-9

Methyl 3-formyl-4-hydroxybenzoate

Cat. No. B157316
M. Wt: 180.16 g/mol
InChI Key: ADSJCWKOKYOJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08202865B2

Procedure details

3-formyl-4-hydroxybenzoic acid (Aldrich 633488, 20 g; 120.39 mmol; 1 eq.) was dissolved in MeOH (400 mL). The solution was cooled down to 0°. SOCl2 (26.20 mL; 361.16 mmol; 3 eq.) was added dropwise (addition took 60 min and the temperature of the reaction mixture increased to 7.6° C.). The reaction mixture was stirred at RT for 24 hours. The reaction mixture was concentrated and the crude mixture was dissolved in EtOAc (500 mL) and washed with a saturated aqueous solution of NaHCO3 (300 mL), HCl 1N (300 mL) and brine (300 mL), dried over MgSO4 and concentrated affording the title compound as a beige solid (19.86 g, 91%). 1H NMR (DMSO-d6, 300 MHz) δ 8.25-8.24 (d, J=2.33 Hz, 1H), 8.08-8.03 (dd, J=8.79 Hz, 2.33 Hz, 1H), 7.12-7.09 (d, J=8.75 Hz, 1H), 3.83 (s, 3H). LC/MS (Method B): 179.1 (M−H)−. HPLC (Method A) Rt 3.04 min (Purity: 91.6%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
26.2 mL
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[OH:12])[C:6]([OH:8])=[O:7])=[O:2].O=S(Cl)Cl.[CH3:17]O>>[CH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[OH:12])[C:6]([O:8][CH3:17])=[O:7])=[O:2]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)C=1C=C(C(=O)O)C=CC1O
Name
Quantity
400 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
26.2 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.6 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled down to 0°
ADDITION
Type
ADDITION
Details
addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the crude mixture was dissolved in EtOAc (500 mL)
WASH
Type
WASH
Details
washed with a saturated aqueous solution of NaHCO3 (300 mL), HCl 1N (300 mL) and brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C(=O)C=1C=C(C(=O)OC)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 19.86 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.